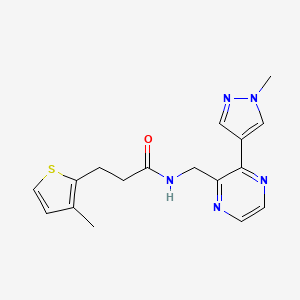
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide is a useful research compound. Its molecular formula is C17H19N5OS and its molecular weight is 341.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure
The chemical structure of the compound can be represented as follows:
1. Anticancer Properties
Research has indicated that pyrazole derivatives exhibit anticancer activity. The presence of the pyrazole and pyrazine moieties in this compound suggests potential interactions with cancer cell pathways. Studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study highlighted the efficacy of pyrazole-based compounds in targeting specific oncogenic pathways, leading to reduced cell proliferation and increased apoptosis in various cancer cell lines .
2. Antimicrobial Activity
Compounds containing pyrazole rings are known for their antimicrobial properties. This compound has shown promise against a range of bacterial strains. In vitro studies demonstrated that similar derivatives exhibited significant antibacterial activity, likely due to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
3. Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives is well-documented. The compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Research indicates that related compounds can significantly reduce inflammation markers in animal models, suggesting a similar mechanism might be applicable for this compound .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression and inflammation.
- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, preventing their proliferation.
- Apoptosis Induction : Similar compounds have been shown to trigger apoptotic pathways, leading to programmed cell death.
Study 1: Anticancer Activity
A study conducted on similar pyrazole derivatives demonstrated their ability to inhibit the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways. The results showed a significant reduction in cell viability at concentrations as low as 10 µM over 48 hours .
Study 2: Antimicrobial Efficacy
In another study, derivatives with structural similarities were tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, indicating strong antimicrobial activity .
Data Tables
Eigenschaften
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-3-(3-methylthiophen-2-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c1-12-5-8-24-15(12)3-4-16(23)20-10-14-17(19-7-6-18-14)13-9-21-22(2)11-13/h5-9,11H,3-4,10H2,1-2H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHXSSHXUXZELH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)NCC2=NC=CN=C2C3=CN(N=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














